![molecular formula C9H17NO2S B2681336 2-Pentyl-1,3-thiazolidine-4-carboxylic acid CAS No. 69588-05-2](/img/structure/B2681336.png)
2-Pentyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-Pentyl-1,3-thiazolidine-4-carboxylic acid is a chemical compound with the CAS Number: 69588-05-2 . It has a molecular weight of 203.31 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of thiazolidine derivatives, such as 2-Pentyl-1,3-thiazolidine-4-carboxylic acid, involves the reaction of 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The reaction is believed to require acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .Molecular Structure Analysis
The IUPAC name for this compound is 2-pentyl-1,3-thiazolidine-4-carboxylic acid . The InChI code for this compound is 1S/C9H17NO2S/c1-2-3-4-5-8-10-7 (6-13-8)9 (11)12/h7-8,10H,2-6H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis
The compound has a melting point of 165-168°C . It is a powder and is stored at room temperature .Scientific Research Applications
Anti-Cancer Properties
Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They have shown considerable potential as anticancer agents and have been used in the development of possible multi-target enzyme inhibitors .
Anti-Diabetic Effects
Thiazolidinones have been found to have anti-diabetic properties . This makes them a potential target for the development of new therapeutic agents for the treatment of diabetes .
Anti-Microbial Activity
Thiazolidinones have demonstrated anti-microbial properties . This makes them a promising scaffold for the development of new antimicrobial agents .
Antiviral Properties
Thiazolidinones have also been found to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs .
Anti-Inflammatory and Anticonvulsant Properties
Thiazolidinones have shown anti-inflammatory and anticonvulsant properties . This makes them a potential target for the development of new drugs for the treatment of inflammation and convulsive disorders .
Role in Organic and Medicinal Chemistry
Thiazolidinones play an important role in organic and medicinal chemistry . They are considered as indispensable anchors for the development of new therapeutic agents .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Thiazolidine derivatives are known to interact with various biological targets, including proteins and enzymes, due to their structural similarity to naturally occurring amino acids .
Mode of Action
The mode of action of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with these targets. Thiazolidine derivatives are known to undergo fast reaction kinetics with 1,2-aminothiols and aldehydes under physiological conditions .
Biochemical Pathways
Thiazolidine derivatives are known to be involved in various biochemical reactions due to their structural similarity to naturally occurring amino acids .
Pharmacokinetics
Thiazolidine derivatives are generally known to have good bioavailability due to their structural similarity to naturally occurring amino acids .
Result of Action
Thiazolidine derivatives are known to have various biological effects due to their interactions with various biological targets .
Action Environment
The action, efficacy, and stability of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid can be influenced by various environmental factors. For instance, the reaction kinetics of thiazolidine derivatives with 1,2-aminothiols and aldehydes are known to be fast under physiological conditions .
properties
IUPAC Name |
2-pentyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-4-5-8-10-7(6-13-8)9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHGGWNXWOIXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1NC(CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69588-05-2 |
Source
|
Record name | 2-pentyl-1,3-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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